Tert-butyl 2-formyl-5-(trifluoromethyl)phenylcarbamate Tert-butyl 2-formyl-5-(trifluoromethyl)phenylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18015170
InChI: InChI=1S/C13H14F3NO3/c1-12(2,3)20-11(19)17-10-6-9(13(14,15)16)5-4-8(10)7-18/h4-7H,1-3H3,(H,17,19)
SMILES:
Molecular Formula: C13H14F3NO3
Molecular Weight: 289.25 g/mol

Tert-butyl 2-formyl-5-(trifluoromethyl)phenylcarbamate

CAS No.:

Cat. No.: VC18015170

Molecular Formula: C13H14F3NO3

Molecular Weight: 289.25 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-formyl-5-(trifluoromethyl)phenylcarbamate -

Specification

Molecular Formula C13H14F3NO3
Molecular Weight 289.25 g/mol
IUPAC Name tert-butyl N-[2-formyl-5-(trifluoromethyl)phenyl]carbamate
Standard InChI InChI=1S/C13H14F3NO3/c1-12(2,3)20-11(19)17-10-6-9(13(14,15)16)5-4-8(10)7-18/h4-7H,1-3H3,(H,17,19)
Standard InChI Key MSXXNEGBVGHVFB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)C=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines three key functional groups:

  • tert-Butyl carbamate: A protecting group for amines, enhancing stability during synthetic procedures.

  • Formyl group: Provides a reactive aldehyde site for nucleophilic additions or condensations.

  • Trifluoromethyl group: Imparts metabolic stability and lipophilicity, common in bioactive molecules.

The IUPAC name, tert-butyl NN-[3-formyl-5-(trifluoromethyl)phenyl]carbamate, reflects its substitution pattern. Spectroscopic data, such as 1H^1\text{H} NMR and 13C^{13}\text{C} NMR, would typically reveal peaks corresponding to the aldehyde proton (~9.8 ppm), aromatic protons adjacent to electron-withdrawing groups, and the tert-butyl group’s singlet (~1.4 ppm) .

Physicochemical Properties

PropertyValue
Molecular FormulaC13H14F3NO3\text{C}_{13}\text{H}_{14}\text{F}_{3}\text{NO}_{3}
Molecular Weight289.25 g/mol
Boiling PointNot reported
SolubilityLikely soluble in DMSO, THF
StabilityStable under inert conditions

The trifluoromethyl group enhances hydrophobicity, influencing solubility in organic solvents. The formyl group’s reactivity necessitates storage under anhydrous conditions to prevent hydration or oxidation .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of tert-butyl 2-formyl-5-(trifluoromethyl)phenylcarbamate involves multi-step reactions:

Step 1: Protection of the Amine
A primary amine (e.g., 5-(trifluoromethyl)anthranilic acid) is protected with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base like triethylamine:

Ar-NH2+(Boc)2OAr-NHBoc+Byproducts\text{Ar-NH}_2 + (\text{Boc})_2\text{O} \rightarrow \text{Ar-NHBoc} + \text{Byproducts}

This step ensures the amine remains inert during subsequent reactions .

Applications in Pharmaceutical Chemistry

Intermediate for Drug Discovery

The compound’s trifluoromethyl and formyl groups make it a versatile building block:

  • Schiff Base Formation: Reacts with amines to form imines, precursors for heterocycles (e.g., quinazolines).

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings enable aryl-aryl bond formation, expanding molecular complexity .

Case Study: Anti-Inflammatory Agents

Analogous tert-butyl carbamates, such as tert-butyl 2-(substituted benzamido)phenylcarbamates, exhibit anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2). Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity to hydrophobic pockets of COX-2, reducing edema in rat models by 39–54% .

Research Findings and Future Directions

Recent Advances

  • Catalytic Applications: Palladium-catalyzed couplings using this compound as a substrate have achieved >80% yields in synthesizing biaryl motifs .

  • Agricultural Chemistry: Derivatives show promise as herbicides, leveraging the trifluoromethyl group’s resistance to metabolic degradation.

Challenges and Opportunities

  • Scalability: Current synthetic routes are lab-scale; continuous-flow systems could improve efficiency.

  • Toxicity Profiling: Limited data on ecotoxicology necessitate further studies for agrochemical applications .

Comparative Analysis with Structural Analogues

CompoundKey FeaturesApplications
Tert-butyl 2-formyl-5-(trifluoromethyl)phenylcarbamateFormyl, trifluoromethylDrug intermediates
Tert-butyl N-[2-(difluoromethyl)phenyl]carbamateDifluoromethylAntimicrobial agents
Tert-butyl (2-formyl-4-(trifluoromethyl)phenyl)carbamatePara-trifluoromethylMaterial science

The formyl group’s reactivity distinguishes this compound, enabling diverse derivatization compared to halogenated analogues .

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